molecular formula C11H11ClN2O2S2 B2616551 1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-93-4

1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No.: B2616551
CAS No.: 887833-93-4
M. Wt: 302.79
InChI Key: AWCLBMAXDNHSNA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a useful research compound. Its molecular formula is C11H11ClN2O2S2 and its molecular weight is 302.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has explored the synthesis of compounds similar to the one , demonstrating their potential as antimicrobial agents. For example, compounds derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting the significance of such compounds in the development of new antimicrobials (Sah et al., 2014).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic media. These studies provide insights into how these compounds interact with metal surfaces, offering potential applications in protecting metals against corrosion. The investigation into two specific arylamino substituted mercaptoimidazole derivatives revealed that they act as mixed-type inhibitors, with adsorption conforming to the Langmuir adsorption isotherm (Duran et al., 2021).

Synthetic Methodologies

Research also focuses on innovative synthetic methods involving compounds with structural similarities, offering new pathways for chemical synthesis. For instance, the synthesis of benzo[b]thiophene-2-thiolates via base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles presents a novel approach to obtaining complex heterocyclic systems, which could have broad implications for synthetic chemistry (Teplyakov et al., 2013).

Properties

IUPAC Name

3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S2/c12-7-1-3-8(4-2-7)14-10-6-18(15,16)5-9(10)13-11(14)17/h1-4,9-10H,5-6H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCLBMAXDNHSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.